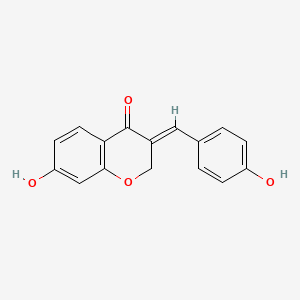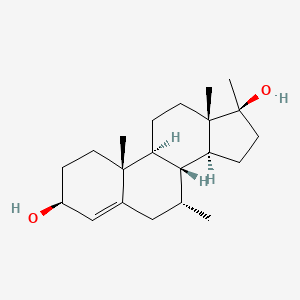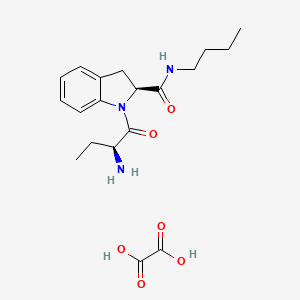
Butabindide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butabindide oxalate is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2). It selectively inhibits CCK-inactivating peptidase/TPP-2 over a panel of serine proteases and CCK receptors .
Molecular Structure Analysis
The molecular formula of Butabindide oxalate is C17H25N3O2.C2H2O4 . The structure includes a carboxamide group attached to an indole ring and a butyl group .
Physical And Chemical Properties Analysis
Butabindide oxalate is a white solid with a molecular weight of 393.44. It is soluble in DMSO .
Scientific Research Applications
Inhibition of CCK-Inactivating Peptidase/TPP-2
Butabindide oxalate is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2). It selectively inhibits this enzyme over a panel of serine proteases .
Enhancement of CCK Octapeptide Levels
Butabindide oxalate can increase levels of CCK octapeptide in depolarized rat cerebral cortex slices. This suggests its potential use in neurological research .
Inhibition of CCK-Inactivating Peptidase/TPP-2 in Vivo
In vivo, butabindide oxalate inhibits CCK-inactivating peptidase/TPP-2 in mouse liver and brain. This indicates its potential for use in animal model studies .
Delay in Gastric Emptying
Butabindide oxalate enhances CCK octapeptide-induced delay in gastric emptying. This suggests its potential application in gastrointestinal research .
Reduction of Food Intake
Butabindide oxalate has been shown to reduce food intake in mice, indicating its potential use in obesity and nutrition research .
Treatment of Hyperoxalurias
Oxalate decarboxylase, which Butabindide oxalate inhibits, has attracted interest due to its biotechnological and medical applications for the treatment of hyperoxalurias . These are pathologic conditions associated with excessive oxalate urinary excretion due to either increased endogenous production or increased exogenous absorption .
Mechanism of Action
Target of Action
Butabindide oxalate is a potent, selective inhibitor of Tripeptidyl Peptidase II (TPP II) . TPP II is a serine protease that plays a crucial role in the degradation of certain peptides like cholecystokinin (CCK), a hormone involved in stimulating the digestion of fat and protein .
Mode of Action
Butabindide oxalate acts by inhibiting the activity of TPP II . It binds to the active site of the enzyme, preventing it from breaking down its substrates . This inhibition is selective and competitive, with a Ki value of 7 nM for TPP II .
Biochemical Pathways
The primary biochemical pathway affected by Butabindide oxalate is the degradation of CCK. By inhibiting TPP II, Butabindide oxalate prevents the breakdown of CCK, leading to increased levels of this hormone . This can have downstream effects on various physiological processes, including digestion and satiety .
Pharmacokinetics
It inhibits TPP II in mouse liver and brain with ID50 values of 1.1 and 6.8 mg/kg, respectively . This suggests that Butabindide oxalate can be absorbed and distributed to various tissues in the body where it exerts its inhibitory effect.
Result of Action
The inhibition of TPP II by Butabindide oxalate leads to increased levels of CCK . In animal models, this has been shown to delay gastric emptying and reduce food intake . These effects are likely due to the role of CCK in promoting satiety and slowing gastric emptying to allow for the digestion of fats and proteins .
Safety and Hazards
Future Directions
While specific future directions for Butabindide oxalate are not mentioned in the sources, research into oxalate metabolism and its impact on health conditions like kidney stones and cardiometabolic toxicity is ongoing . This could potentially influence the use and study of compounds like Butabindide oxalate in the future.
properties
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJFDVOXSGHBF-SLHAJLBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719333 |
Source


|
| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butabindide oxalate | |
CAS RN |
185213-03-0 |
Source


|
| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


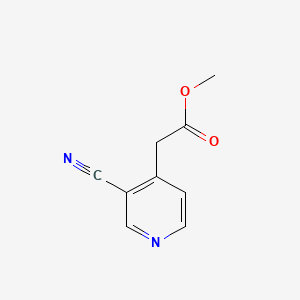



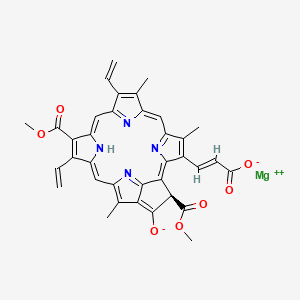
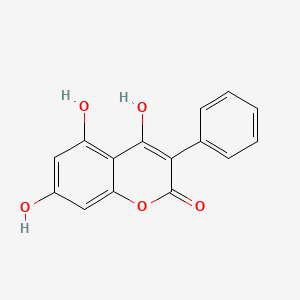
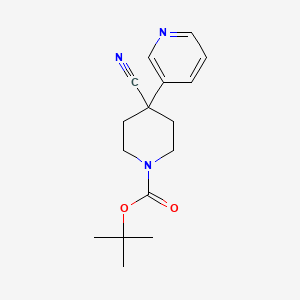
![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)
![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)
